N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil
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Overview
Description
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is a derivative of Olmesartan Medoxomil, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a key intermediate in the synthesis of Olmesartan Medoxomil, which is known for its high affinity for the angiotensin II type 1 (AT1) receptor, leading to vasodilation and reduced blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil involves multiple steps. One common method starts with the reaction of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst . The product is then further processed through a series of steps, including hydrolysis and coupling reactions, to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil has several scientific research applications:
Mechanism of Action
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure . The compound interacts reversibly with the AT1 receptor and has a high affinity for this receptor, making it effective in reducing hypertension .
Comparison with Similar Compounds
Similar Compounds
Olmesartan Medoxomil: The parent compound, used for treating hypertension.
N-Trityl Ethyl Olmesartan Medoxomil: Another intermediate in the synthesis of Olmesartan Medoxomil.
N-Trityl Des-4-hydroxy Olmesartan Medoxomil: A related compound with similar structural features.
Uniqueness
N-Trityl Des-2-propyl 2-Ethyl Olmesartan Medoxomil is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of Olmesartan Medoxomil. Its high affinity for the AT1 receptor and its role in the synthesis process distinguish it from other similar compounds .
Properties
Molecular Formula |
C47H42N6O6 |
---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C47H42N6O6/c1-5-40-48-42(46(3,4)56)41(44(54)57-30-39-31(2)58-45(55)59-39)52(40)29-32-25-27-33(28-26-32)37-23-15-16-24-38(37)43-49-51-53(50-43)47(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-28,56H,5,29-30H2,1-4H3 |
InChI Key |
XSEDTCZRVPPDCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Origin of Product |
United States |
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